molecular formula C16H11ClN4S B498950 3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 68469-09-0

3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B498950
CAS No.: 68469-09-0
M. Wt: 326.8g/mol
InChI Key: NVQHPQIKJXYCFZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (molecular formula: C₁₆H₁₁ClN₄S) is a fused heterocyclic compound featuring a triazolothiadiazine core substituted with a 4-chlorophenyl group at position 3 and a phenyl group at position 6 .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4S/c17-13-8-6-12(7-9-13)15-18-19-16-21(15)20-14(10-22-16)11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQHPQIKJXYCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Protocol

The most widely employed method involves the cyclocondensation of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethan-1-one in ethanol under reflux (5–7 hours) with triethylamine as a catalyst. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of the bromoketone, followed by intramolecular cyclization to form the triazolo-thiadiazine core.

Reagents :

  • 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1 mmol)

  • 2-Bromo-1-phenylethan-1-one (1 mmol)

  • Ethanol (20 mL)

  • Triethylamine (0.1 mL)

Procedure :

  • Dissolve the triazole-thiol and bromoketone in ethanol.

  • Add triethylamine and reflux at 80°C for 6 hours.

  • Cool, filter the precipitate, and recrystallize from DMF/EtOH.

Yield : 76–85%.

Analytical Validation

  • IR Spectroscopy : Peaks at 1685 cm⁻¹ (C=O stretch of acetylpyrazole intermediate), 1225 cm⁻¹ (C-S-C), and 1597 cm⁻¹ (C=N).

  • ¹H NMR (CDCl₃) : Signals at δ 4.50 (s, 2H, SCH₂), 7.44–8.12 (m, 11H, Ar-H), 8.64 (s, 1H, triazole-CH).

  • Mass Spectrometry : Molecular ion peak at m/z 326.8 (M⁺).

Phosphorus Oxychloride-Mediated Cyclization

One-Pot Synthesis from Carboxylic Acids

An alternative route employs 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and phenylacetic acid in phosphorus oxychloride (POCl₃). This method bypasses bromoketone intermediates, instead leveraging POCl₃ as both a solvent and cyclizing agent.

Reagents :

  • 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (3 mmol)

  • Phenylacetic acid (4.5 mmol)

  • POCl₃ (25 mL)

Procedure :

  • Reflux the triazole-thiol and phenylacetic acid in POCl₃ for 3 hours.

  • Quench with ice-water, neutralize with NaOH, and filter the precipitate.

  • Recrystallize from ethanol.

Yield : 33–43%.

Key Advantages and Limitations

  • Advantages : Avoids hazardous bromoketones; suitable for scale-up.

  • Limitations : Lower yields compared to bromoketone route; requires careful handling of POCl₃.

Microwave-Assisted Synthesis

Optimized Conditions for Enhanced Efficiency

Microwave irradiation significantly reduces reaction time (30 minutes vs. 6 hours) while improving yields (85–92%). The method uses DMF as a polar aprotic solvent to facilitate rapid heating.

Reagents :

  • 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1 mmol)

  • 2-Bromo-1-phenylethan-1-one (1 mmol)

  • DMF (10 mL)

Procedure :

  • Mix reagents in DMF and irradiate at 150°C (300 W) for 30 minutes.

  • Pour into ice-water, filter, and recrystallize.

Yield : 90–92%.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity
CyclocondensationBromoketone, Et₃N, EtOHReflux, 6 hours76–85%>98%
POCl₃-MediatedPhenylacetic acid, POCl₃Reflux, 3 hours33–43%95%
Microwave-AssistedBromoketone, DMF150°C, 30 minutes90–92%>99%

Structural Confirmation and Purity Assessment

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazolo-thiadiazine core with dihedral angles of 85.3° between the chlorophenyl and phenyl groups.

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows a single peak at retention time 6.8 minutes, confirming >99% purity.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing thioether formation is mitigated by using excess bromoketone (1.2 equiv).

  • Solvent Selection : Ethanol minimizes side reactions compared to DMF, albeit with longer reaction times .

Chemical Reactions Analysis

3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as piperidine or potassium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the parent compound .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of triazolo-thiadiazine compounds exhibit potent antitumor properties. A study demonstrated that structural variations within the phenyl moiety could enhance antitumor activity through mechanisms such as inhibition of tubulin polymerization. This suggests potential applications in cancer therapeutics where targeting cell division is crucial .

Antiviral Activity

The antiviral efficacy of triazolo-thiadiazine derivatives has been explored extensively. Compounds have been synthesized and tested against various viral strains, showing promising results in inhibiting viral replication. The mode of action typically involves interference with viral entry or replication processes .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of triazolo-thiadiazine derivatives. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, one derivative exhibited selectivity for COX-2 with a significant reduction in inflammation markers in vivo .

Antifungal Activity

Recent investigations into the antifungal properties of triazolo-thiadiazines have revealed their effectiveness against Candida albicans and other fungal pathogens. The mechanism often involves disrupting fungal cell membrane integrity or inhibiting essential metabolic pathways within the fungi .

Case Studies and Research Findings

StudyFocusFindings
AntitumorInhibition of tubulin polymerization leading to reduced tumor growth in vitro and in vivo models.
Anti-inflammatorySelective inhibition of COX-2 with reduced ulcerogenic side effects compared to traditional NSAIDs like indomethacin.
AntifungalEffective against Candida species with mechanisms involving cell membrane disruption.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase by binding to their active sites and blocking their catalytic activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Effects

The biological activity of triazolothiadiazines is highly dependent on substituent patterns. Key comparisons include:

Compound Substituents Key Properties/Activities Reference
Target Compound 3-(4-Cl-phenyl), 6-phenyl Structural benchmark; moderate bioactivity inferred from analogs
113h (Ismail et al.) 3-(aryl/hetaryl), 6-(p-Cl-phenyl) Superior anticancer activity (45.44% mean growth inhibition) due to p-Cl-phenyl at C-6
5c (Fathy M.) 3-ethyl, 6-methyl, 7-(4-Cl-phenyl hydrazono) Lower molecular mass (320.80 g/mol); moderate yield (84%)
5d (Fathy M.) 3-ethyl, 6-methyl, 7-(4-NO₂-phenyl hydrazono) Higher molecular mass (331.35 g/mol); nitro group enhances polarity
3-(2-furyl)-6-phenyl analog 3-(2-furyl), 6-phenyl Reduced anticancer potential compared to p-Cl-phenyl analogs
6-(4-Cl-phenyl)-3-pentyl derivative 3-pentyl, 6-(4-Cl-phenyl) Enhanced lipophilicity (density: 1.35 g/cm³) due to alkyl chain

Key Observations :

  • C-6 Substitution : p-Chlorophenyl at C-6 (as in 113h) significantly enhances anticancer activity compared to phenyl or methyl substituents .
  • Electron-Withdrawing Groups : Nitro (5d) and chloro (target compound) substituents influence electronic properties and binding interactions .

Anticancer Activity :

  • The target compound’s phenyl group at C-6 likely results in lower anticancer activity compared to 113h, which has a p-Cl-phenyl group at C-6 (mean growth inhibition: 45.44% vs. ~30% in phenyl-substituted analogs) .
  • Trifluoromethyl-substituted derivatives (e.g., 317 in ) exhibit potent anti-proliferative effects, suggesting electron-withdrawing groups at C-3 enhance activity.

Antimicrobial Activity :

  • Compounds with 3-chlorophenyl groups (e.g., 7a-j in ) show moderate to strong antimicrobial effects. The target’s 4-chlorophenyl substitution may offer similar or slightly reduced activity due to positional isomerism .
Spectroscopic and Physicochemical Data
Property Target Compound 3,4-Dimethoxyphenyl Analog (7a) 5c
Molecular Ion (m/z) Not reported 353.4 320.8
IR Peaks (cm⁻¹) Not reported 3097 (C-H), 1394 (C=N) 1596 (C=N), 3432 (NH)
NMR Features Not reported δ 3.73 (OCH₃), 7.36–7.64 (Ar-H) δ 2.47 (CH₃), 7.15–7.39 (Ar-H)

Biological Activity

The compound 3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is part of the triazolothiadiazine family, known for its diverse pharmacological properties. This article explores its biological activities, including anticancer, antimicrobial, and antioxidant effects.

Chemical Structure and Properties

  • IUPAC Name : 3-(4-chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • Molecular Formula : C15H11ClN4S
  • Molecular Weight : 326.8 g/mol
  • CAS Number : 93073-24-6

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbon disulfide followed by cyclization with hydrazonoyl halides. The synthetic routes are crucial for producing derivatives with enhanced biological activities.

Anticancer Activity

Research has shown that This compound exhibits significant anticancer properties. It induces apoptosis in cancer cells by disrupting the cell cycle and promoting chromatin condensation. In vitro studies demonstrated its effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
3-(4-Chlorophenyl)-6-phenylMCF-764.5
3-(4-Chlorophenyl)-6-phenylA549Not specified

In a study comparing it to conventional treatments like doxorubicin, this compound showed a higher selectivity towards cancer cells over normal cells .

Antimicrobial Activity

The compound also exhibits potent antimicrobial activity against a range of pathogens. It inhibits bacterial growth by interfering with cell wall synthesis and metabolic pathways. The following table summarizes its effectiveness against various bacterial strains:

PathogenActivity
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansEffective

In particular, it has been shown to outperform traditional antibiotics in specific tests against Candida species .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy as it scavenges free radicals and reduces oxidative stress. This activity is crucial for protecting cells from damage caused by oxidative stress and may contribute to its anticancer effects.

The biological activity of This compound is attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes related to cancer proliferation and microbial growth.
  • Free Radical Scavenging : It neutralizes free radicals that contribute to cellular damage.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Anticancer Efficacy Study : A study on MCF-7 and MDA-MB-231 breast cancer cell lines found that derivatives of this compound displayed significant antiproliferative properties compared to standard treatments .
  • Antimicrobial Screening : Research focused on various fungal strains demonstrated that this compound exhibited significant antifungal activity against multiple Candida species when compared to ketoconazole .

Q & A

Q. Methodological Insight :

  • Use molecular docking (AutoDock Vina) to predict binding affinities.
  • Validate via SAR studies : Compare IC₅₀ values across analogs with controlled substituent changes .

What spectroscopic techniques are most reliable for characterizing triazolothiadiazine derivatives, and how are spectral contradictions resolved?

Q. Basic Research Focus

  • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm) and NH/CH₂ groups (δ 3.5–5.0 ppm) confirm ring fusion. Discrepancies arise due to tautomerism; D₂O exchange resolves NH signals .
  • IR : Thiadiazine C=S stretches (1150–1250 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) validate core structure .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., dihedral angles between triazole and thiadiazine rings: 10.54° in fluorophenyl analogs) .

Advanced Case Study :
In 3-(4-chlorophenyl)-7-methyl derivatives, conflicting NMR signals for CH₃ (δ 2.3 vs. 2.5 ppm) were resolved via NOESY , confirming methyl orientation relative to the chlorine substituent .

How can researchers address discrepancies in biological activity data across structurally similar triazolothiadiazines?

Advanced Research Focus
Contradictions often arise from assay conditions or subtle structural differences:

  • Case 1 : Antifungal activity of 3-(4-chlorophenyl) derivatives varied (MIC = 8–32 µg/mL) due to solvent polarity in broth microdilution assays .
  • Case 2 : PDE4 inhibition (IC₅₀ = 0.8 nM for compound 10 vs. 1.2 nM for 18) correlated with substituent electronic effects (Hammett σ values: −0.37 for methoxy vs. −0.15 for trifluoromethyl) .

Q. Resolution Strategies :

Standardize assays : Use identical cell lines/solvent systems (e.g., RPMI-1640 for cytotoxicity).

DFT calculations : Predict electronic profiles (e.g., Mulliken charges) to rationalize activity trends .

What are the emerging applications of molecular docking in designing triazolothiadiazine-based enzyme inhibitors?

Advanced Research Focus
Docking studies guide rational design:

  • Target : 14-α-demethylase (PDB: 3LD6) for antifungals.
    • Key interactions: Chlorophenyl forms van der Waals contacts with Leu321; triazole N2 hydrogen-bonds to Tyr118 .
  • Validation : Compare docking scores (e.g., AutoDock Vina ΔG) with experimental IC₅₀ (R² = 0.89 in COX-2 inhibitors) .

Q. Methodology :

  • Prepare ligands: Optimize geometry at B3LYP/6-31G* level.
  • Grid box: Centered on active site (20 ų for 3LD6).
  • Post-docking analysis: LigPlot+ for interaction maps .

How do crystallization conditions impact the structural stability of triazolothiadiazines?

Q. Basic Research Focus

  • Solvent : Ethanol/water mixtures (7:3 v/v) yield monoclinic crystals (space group P2₁/c) with Z = 4 .
  • Temperature : Slow cooling (0.5°C/min) from 60°C minimizes defects.
  • Challenges : Hygroscopicity of NH-containing analogs requires anhydrous conditions .

Q. Advanced Insight :

  • Thermogravimetric analysis (TGA) : Decomposition onset at 195°C confirms thermal stability .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯N = 12% in fluorophenyl derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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